molecular formula C5H6F2N2 B1304058 3-(difluoromethyl)-5-methyl-1H-pyrazole CAS No. 934759-09-8

3-(difluoromethyl)-5-methyl-1H-pyrazole

Cat. No. B1304058
CAS RN: 934759-09-8
M. Wt: 132.11 g/mol
InChI Key: QPGWGHWOAIFIPR-UHFFFAOYSA-N
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Description

“3-(Difluoromethyl)-1-methyl-1H-pyrazole” is a chemical compound that is used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) . It consists of a pyrazole ring with difluoromethyl, methyl and carboxylic acid groups attached in specific positions .


Synthesis Analysis

The first reported synthesis of the pyrazole acid was in 1993, by chemists at Monsanto . The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride . Then it reacts with methyl hydrazine, which forms mainly the required pyrazole ring, in addition to its isomer with the methyl group on the alternative nitrogen atom . This ester is then hydrolyzed with sodium hydroxide to give the pyrazole acid .

Scientific Research Applications

Late-stage Difluoromethylation

The compound plays a significant role in late-stage difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .

Metal-based Methods

The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . The compound “3-(difluoromethyl)-5-methyl-1H-pyrazole” could be used in these methods.

Minisci-type Radical Chemistry

Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . The compound could be used in this type of chemistry.

Construction of C (sp3)–CF2H Bonds

Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds . The compound could be used in these methods.

Pharmaceutical Applications

The CF2H moiety has a significant potential utility in drug design and discovery . The incorporation of CF2H into biologically active molecules represents an important and efficient strategy for seeking lead compounds and drug candidates .

Synthesis of 3-CF2H-quinoxalin-2-ones

A practical and efficient protocol for the synthesis of 3-CF2H-quinoxalin-2-ones has been reported . In the presence of 3 mol% of photocatalyst and S - (difluoromethyl)sulfonium salt as difluoromethyl radical sources, a wide range of quinoxalin-2-ones readily underwent a visible-light redox-catalyzed difluoromethylation reaction, to deliver structurally diverse 3-difluoromethyl-quinoxalin-2-ones .

Safety and Hazards

When handling “3-(difluoromethyl)-5-methyl-1H-pyrazole”, it is recommended to avoid breathing mist, gas or vapors, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mechanism of Action

Target of Action

The primary target of 3-(difluoromethyl)-5-methyl-1H-pyrazole is the mitochondrial respiratory chain enzyme complex II, also known as succinate dehydrogenase (SDH) . This enzyme plays a crucial role in the citric acid cycle and the electron transport chain, which are essential for energy production in cells .

Mode of Action

3-(Difluoromethyl)-5-methyl-1H-pyrazole interacts with its target, SDH, by binding to the enzyme and inhibiting its activity . This inhibition disrupts the normal flow of electrons through the electron transport chain, leading to a decrease in ATP production. The resulting energy deficit affects various cellular processes, leading to the death of the cell .

Biochemical Pathways

The inhibition of SDH by 3-(difluoromethyl)-5-methyl-1H-pyrazole affects two major biochemical pathways: the citric acid cycle and the electron transport chain . In the citric acid cycle, the conversion of succinate to fumarate is blocked, disrupting the cycle and reducing the production of NADH and FADH2. These molecules are essential for the electron transport chain, where they donate electrons to produce ATP. The inhibition of SDH therefore leads to a decrease in ATP production, affecting energy-dependent cellular processes .

Pharmacokinetics

It is known that the presence of the difluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . These properties can influence the drug’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability .

Result of Action

The primary result of the action of 3-(difluoromethyl)-5-methyl-1H-pyrazole is the inhibition of SDH, leading to a decrease in ATP production . This energy deficit can lead to cell death, providing the compound with its fungicidal activity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(difluoromethyl)-5-methyl-1H-pyrazole. For example, soil salinity can affect the bioavailability and efficacy of the compound . Additionally, temperature and elevation have been shown to have significant effects on plant diversity, which could indirectly influence the compound’s action .

properties

IUPAC Name

3-(difluoromethyl)-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2N2/c1-3-2-4(5(6)7)9-8-3/h2,5H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGWGHWOAIFIPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382132
Record name 3-(difluoromethyl)-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(difluoromethyl)-5-methyl-1H-pyrazole

CAS RN

934759-09-8, 936033-61-3
Record name 5-(Difluoromethyl)-3-methyl-1H-pyrazole
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(difluoromethyl)-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(difluoromethyl)-5-methyl-1H-pyrazole
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